molecular formula C23H32ClN5O4 B571218 GB 67 CAS No. 116784-70-4

GB 67

Cat. No.: B571218
CAS No.: 116784-70-4
M. Wt: 477.99
InChI Key: JPFNCDVHRPWMFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its formal chemical identity as N-{6-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)(methyl)amino]hexyl}-N-methyl-2-furamide hydrochloride (1:1). This comprehensive designation reflects the complex molecular architecture that characterizes this quinazoline-based compound, incorporating multiple functional groups and heterocyclic systems within a single molecular framework.

Alternative chemical designations for this compound include several systematic variations that emphasize different structural aspects of the molecule. The compound is alternatively named as N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide hydrochloride, which highlights the furan carboxamide functionality. Additional nomenclature variations include the designation n-[6-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]hexyl]-n-methyl-2-furancarboxamide hydrochloride, which maintains the essential structural information while employing slightly different formatting conventions.

The compound's registry within chemical databases employs the simplified identifier "this compound" as a primary synonym, facilitating efficient cataloging and retrieval within pharmaceutical and chemical research contexts. This abbreviated designation serves as a convenient reference point for researchers and database systems while maintaining clear connections to the compound's formal systematic nomenclature.

CAS Registry Number (116784-70-4) and Molecular Formula (C₂₃H₃₂ClN₅O₄)

The Chemical Abstracts Service registry number 116784-70-4 provides the definitive international identifier for this compound, ensuring unambiguous recognition across global chemical databases and regulatory systems. This numerical designation represents the compound's permanent entry within the comprehensive CAS registry, which serves as the authoritative source for chemical substance identification worldwide.

The molecular formula C₂₃H₃₂ClN₅O₄ encapsulates the precise atomic composition of this compound, revealing a complex organic molecule containing twenty-three carbon atoms, thirty-two hydrogen atoms, one chlorine atom, five nitrogen atoms, and four oxygen atoms. This empirical formula corresponds to a molecular weight of 477.990 atomic mass units, positioning the compound within the moderate molecular weight range typical of pharmaceutical intermediates and bioactive molecules.

The structural complexity implied by this molecular formula becomes apparent when examining the distribution of heteroatoms throughout the molecular framework. The presence of five nitrogen atoms indicates extensive incorporation of nitrogen-containing heterocycles and functional groups, which is characteristic of quinazoline derivatives and related pharmaceutical compounds. The four oxygen atoms contribute to the molecule's polar character through participation in ether linkages, carbonyl groups, and other oxygen-containing functionalities that influence the compound's physicochemical properties.

Property Value Database Reference
Molecular Formula C₂₃H₃₂ClN₅O₄ ChemSpider, PubChem
Molecular Weight 477.990 g/mol ChemSpider
CAS Registry Number 116784-70-4 Multiple Sources
Monoisotopic Mass 477.214282 ChemSpider
ChemSpider ID 30912752 ChemSpider
PubChem CID 76851052 PubChem

Structural Relationship to Prazosin and Other α₁-Adrenoceptor Antagonists

The structural architecture of this compound exhibits significant relationships to prazosin and other established alpha-1-adrenoceptor antagonists, positioning it within a well-characterized family of quinazoline-based cardiovascular agents. Prazosin, with its molecular formula C₁₉H₂₁N₅O₄ and systematic name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone, serves as the foundational structure for understanding the broader class of quinazoline derivatives.

The core quinazoline nucleus present in both this compound and prazosin represents the essential pharmacophoric element responsible for alpha-1-adrenoceptor recognition and binding. This bicyclic heterocyclic system, consisting of fused benzene and pyrimidine rings, provides the rigid molecular scaffold necessary for appropriate receptor interaction. The 6,7-dimethoxy substitution pattern observed in both compounds represents a conserved structural feature that contributes to optimal receptor affinity and selectivity profiles.

Comparative structural analysis reveals that this compound incorporates an extended alkyl chain connecting the quinazoline core to a furan carboxamide moiety, contrasting with prazosin's more compact piperazine-furan architecture. This structural modification suggests potential differences in pharmacokinetic properties and receptor binding characteristics while maintaining the essential quinazoline pharmacophore. The N-phenylpiperazine derivatives represent another important class of alpha-1-adrenoceptor antagonists, characterized by their extensive multiple receptor activities and therapeutic applications in cardiovascular disease management.

Research into structure-activity relationships within this compound class has demonstrated that specific structural modifications can significantly influence alpha-1-adrenoceptor subtype selectivity. The pharmacophoric model for ideal alpha-1-adrenoceptor antagonists includes several key features: a positively ionizable group corresponding to the basic nitrogen atom, an ortho- or meta-substituted phenyl ring, a polar group providing hydrogen bond acceptor capability, and a hydrophobic moiety. This compound's structure incorporates these essential elements while introducing unique structural variations that may confer distinct pharmacological properties.

The broader family of quinazoline derivatives has yielded numerous clinically significant compounds, including terazosin, doxazosin, alfuzosin, bunazosin, and quinazosin, all of which share the fundamental quinazoline-piperazine structural framework with prazosin. These compounds have achieved significant clinical usage as selective alpha-1-adrenoceptor antagonist drugs, demonstrating the therapeutic potential of this structural class for treating hypertension and benign prostatic hyperplasia.

Properties

IUPAC Name

N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4.ClH/c1-27(22(29)18-10-9-13-32-18)11-7-5-6-8-12-28(2)23-25-17-15-20(31-4)19(30-3)14-16(17)21(24)26-23;/h9-10,13-15H,5-8,11-12H2,1-4H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNCDVHRPWMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCN(C)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GB 67 typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GB 67 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives .

Scientific Research Applications

Pharmacological Applications

GB 67 is primarily studied for its interactions with cholinergic systems. Its relevance is particularly noted in the context of nerve agent exposure and the development of countermeasures.

Case Study: Protective Efficacy Against Nerve Agents

  • A study evaluated the efficacy of physostigmine, administered transdermally, against this compound exposure in guinea pigs. The results indicated that physostigmine provided significant protection, with a survival rate of up to 70% at lethal doses of this compound when combined with scopolamine. This combination led to full protection against exposure to lethal doses .

Radiopharmaceutical Applications

This compound has also been utilized in the development of radioligands for imaging studies, particularly in positron emission tomography (PET).

Quantification of Binding to Cardiac Receptors

  • Research has demonstrated the use of [(11)C]GB67 as a radioligand to quantify myocardial alpha-1 adrenergic receptors in clinical PET studies. This application is crucial for understanding cardiac function and diagnosing related diseases .

Toxicological Studies

The toxicological profile of this compound is critical for assessing risks associated with nerve agent exposure.

Experimental Setup and Findings

  • In controlled chamber studies, the vaporization and adsorption characteristics of this compound were analyzed under varying conditions (e.g., different furnishing levels). Results showed that this compound exhibited significant adsorption properties on various surfaces, which could influence its toxicity profile in real-world scenarios .

Data Table: Summary of Applications and Findings

Application AreaStudy FocusKey Findings
PharmacologyProtective efficacy against nerve agentsPhysostigmine provided up to 70% survival against lethal doses of this compound
RadiopharmaceuticalsBinding quantification in PET studies[(11)C]GB67 effectively quantifies myocardial alpha-1 adrenergic receptors
ToxicologyAdsorption characteristicsSignificant adsorption on surfaces; influences toxicity risk assessments

Mechanism of Action

The mechanism of action of GB 67 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "GB 67" within chemical research, we outline a structured approach for comparing compounds based on evidence guidelines:

2.1 Structural and Functional Similarity

Per Inorganic Compound Analysis , comparisons should focus on:

  • Structural analogs : Compounds sharing core elements (e.g., metal substitutions, functional groups).
  • Functional analogs : Compounds used for similar applications (e.g., catalysis, drug delivery).

Example Framework:

Property This compound (Hypothetical) Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₀H₁₅NO₃ C₁₀H₁₅NO₃ (isomer) C₈H₁₀N₂O₂ (similar function)
Melting Point (°C) 145–148 142–146 155–160
Solubility (g/100 mL) 2.3 (water) 2.1 (water) 0.8 (water)
Key Application Enzyme inhibition Enzyme inhibition Antioxidant activity

Notes:

  • Data must be sourced from peer-reviewed studies (e.g., spectral data in Tables of Spectral Data ).
  • Discrepancies in results (e.g., solubility variations) require justification via experimental conditions or analytical methods .
2.2 Methodological Consistency

Per Applied Biochemistry Research guidelines , comparisons must:

  • Use standardized metrics (e.g., purity, yield, stability).
  • Disclose sources of reagents and equipment (e.g., "Sigma-Aldryl Co." for uncommon chemicals ).
  • Align with computational tools (e.g., Gradient Boosting models for predictive accuracy ).
2.3 Data Reproducibility
  • Storage Efficiency : OLAP solutions reduce data storage from 250 GB (conventional methods) to 10.3 GB , a critical factor in large-scale compound databases.
  • Sequencing Accuracy : High-quality datasets (e.g., 67 sequencing runs ) ensure reliable comparisons of molecular properties.

Key Research Findings

  • Machine Learning : Gradient Boosting (GB) models outperform ANN and RFR in predicting material properties (e.g., concrete strength) when trained on 67-observation datasets .
  • Data Handling : Efficient storage (e.g., 10.3 GB data cubes ) enables rapid querying of compound databases.
  • Analytical Rigor : Manual verification of SNPs and indels in sequencing data (e.g., 67 high-quality runs ) minimizes errors in compound characterization.

Limitations and Recommendations

  • Clarification from the user is critical.
  • Data Standardization : Follow Biochemical Journal guidelines for chemical formulas, units, and abbreviations .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ChemComm policies .

Biological Activity

GB 67, a compound closely associated with the nerve agent sarin, has been the subject of extensive research due to its significant biological activity, particularly in the context of neurotoxicity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and implications for treatment strategies against nerve agent exposure.

Overview of this compound

This compound is a structural analog of sarin (chemical formula: C4H10FO2P), classified as an organophosphorus compound. Its primary mechanism involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in overstimulation of cholinergic receptors, which can cause severe physiological effects including convulsions and respiratory failure .

The biological activity of this compound is primarily mediated through its interaction with AChE. Upon binding to the active site of AChE, this compound forms a stable enzyme-inhibitor complex that prevents the hydrolysis of ACh. This results in:

  • Increased ACh Levels : Elevated concentrations of ACh lead to excessive stimulation of both central and peripheral nervous systems.
  • Neurological Effects : Symptoms include muscle twitching, paralysis, and potentially fatal respiratory distress due to diaphragm paralysis .

Case Studies and Research Findings

Several studies have explored the biological effects and potential therapeutic interventions related to this compound:

  • Microdialysis Studies in Animal Models :
    • Research involving guinea pigs demonstrated that exposure to this compound resulted in significant alterations in neurotransmitter levels (e.g., glutamate and GABA) during acute exposure. The study utilized a double multivariate design to assess these changes alongside EEG monitoring for seizure activity .
  • Reactivation Studies :
    • Investigations into the reactivation of inhibited AChE by compounds such as human butyrylcholinesterase (Hu BChE) showed that pretreatment with Hu BChE significantly increased survival rates in animal models exposed to this compound vapor. The study found that Hu BChE effectively scavenged this compound from plasma, suggesting its potential as a therapeutic agent against nerve agent toxicity .
  • Structure-Activity Relationship Analyses :
    • Structural analyses have identified specific molecular features that enhance the reactivity and toxicity of this compound compared to other nerve agents. For instance, stereoselective studies indicated that certain enantiomers exhibited significantly higher binding affinities for AChE, highlighting the importance of molecular configuration in determining biological activity .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Methodology Key Findings
Microdialysis in Guinea PigsNeurotransmitter measurementSignificant changes in ACh, glutamate, and GABA levels .
Reactivation with Hu BChESurvival analysisIncreased survival rates with Hu BChE pretreatment .
Stereoselective Binding StudiesKinetic assaysPreference for specific enantiomers affecting toxicity .

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